molecular formula C10H18O7 B10777874 3,4-Epoxybutyl-alpha-D-glucopyranoside

3,4-Epoxybutyl-alpha-D-glucopyranoside

Cat. No.: B10777874
M. Wt: 250.25 g/mol
InChI Key: RZSIARIQGABJJE-NESWFBESSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxybutyl-alpha-D-glucopyranoside typically involves the reaction of an appropriate glucopyranoside derivative with an epoxide. The reaction conditions often require the presence of a catalyst and a controlled environment to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Epoxybutyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted glucopyranoside derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-epoxypropyl glucoside
  • Beta-epoxybutyl glucoside
  • Alpha-epoxybutyl glucoside

Comparison

3,4-Epoxybutyl-alpha-D-glucopyranoside is unique due to its specific epoxide and glucopyranoside structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and inhibition profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H18O7

Molecular Weight

250.25 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[2-[(2R)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10+/m1/s1

InChI Key

RZSIARIQGABJJE-NESWFBESSA-N

Isomeric SMILES

C1[C@H](O1)CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O

Canonical SMILES

C1C(O1)CCOC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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